molecular formula C20H20N2O5 B6345426 3-(Ethoxycarbonyl)-5-methyl-1-(4-phenoxyphenyl)-4,5-dihydro-1H-pyrazole-5-carboxylic acid CAS No. 1264044-02-1

3-(Ethoxycarbonyl)-5-methyl-1-(4-phenoxyphenyl)-4,5-dihydro-1H-pyrazole-5-carboxylic acid

Cat. No.: B6345426
CAS No.: 1264044-02-1
M. Wt: 368.4 g/mol
InChI Key: XEKZGRNUWOMIPI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Ethoxycarbonyl)-5-methyl-1-(4-phenoxyphenyl)-4,5-dihydro-1H-pyrazole-5-carboxylic acid is a pyrazoline derivative characterized by a 4-phenoxyphenyl substituent at position 1, an ethoxycarbonyl group at position 3, and a carboxylic acid moiety at position 3. The ethoxycarbonyl group enhances lipophilicity and may act as a prodrug moiety, while the phenoxyphenyl substituent contributes to electronic and steric properties, influencing biological interactions .

Properties

IUPAC Name

5-ethoxycarbonyl-3-methyl-2-(4-phenoxyphenyl)-4H-pyrazole-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O5/c1-3-26-18(23)17-13-20(2,19(24)25)22(21-17)14-9-11-16(12-10-14)27-15-7-5-4-6-8-15/h4-12H,3,13H2,1-2H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEKZGRNUWOMIPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(C(C1)(C)C(=O)O)C2=CC=C(C=C2)OC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-(Ethoxycarbonyl)-5-methyl-1-(4-phenoxyphenyl)-4,5-dihydro-1H-pyrazole-5-carboxylic acid is a compound belonging to the pyrazole family, which has garnered attention for its diverse biological activities. This article explores the synthesis, pharmacological properties, and potential therapeutic applications of this compound, supported by data tables and case studies.

Synthesis of the Compound

The synthesis of 3-(Ethoxycarbonyl)-5-methyl-1-(4-phenoxyphenyl)-4,5-dihydro-1H-pyrazole-5-carboxylic acid typically involves the following steps:

  • Formation of the Pyrazole Ring : The pyrazole core is synthesized through a condensation reaction between appropriate hydrazine derivatives and carbonyl compounds.
  • Substitution Reactions : The introduction of ethoxycarbonyl and phenoxy groups is achieved via nucleophilic substitution reactions, often requiring specific catalysts or reagents to enhance yield and selectivity.

Biological Activity

The biological activity of this compound has been investigated in various studies, revealing its potential in several therapeutic areas:

Anti-inflammatory Activity

Research indicates that pyrazole derivatives exhibit significant anti-inflammatory properties. For instance, compounds structurally similar to 3-(Ethoxycarbonyl)-5-methyl-1-(4-phenoxyphenyl)-4,5-dihydro-1H-pyrazole-5-carboxylic acid have demonstrated:

  • COX Inhibition : A selectivity index for COX-2 over COX-1, suggesting reduced gastrointestinal toxicity compared to traditional NSAIDs. For example, some derivatives showed IC50 values as low as 0.01μM0.01\mu M for COX-2 inhibition .

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives. For example:

  • Cell Line Studies : Compounds related to this structure have been tested against various cancer cell lines, showing promising results in inhibiting cell proliferation and inducing apoptosis .

Data Table: Summary of Biological Activities

Activity TypeMechanism/TargetReference
Anti-inflammatoryCOX-2 inhibition
AnticancerCell proliferation inhibition
AntimicrobialBacterial growth inhibition

Case Study 1: Anti-inflammatory Effects

In a study conducted by Sivaramakarthikeyan et al., a series of pyrazole derivatives were evaluated for their anti-inflammatory effects using the carrageenan-induced rat paw edema model. The results indicated that certain derivatives exhibited significant edema inhibition percentages compared to standard drugs like diclofenac .

Case Study 2: Anticancer Properties

A recent investigation into the anticancer activity of pyrazole derivatives demonstrated that compounds with similar structural features to 3-(Ethoxycarbonyl)-5-methyl-1-(4-phenoxyphenyl)-4,5-dihydro-1H-pyrazole-5-carboxylic acid showed substantial cytotoxic effects against breast cancer cell lines (MCF-7), with IC50 values indicating effective dose ranges for therapeutic applications .

Scientific Research Applications

The compound 3-(Ethoxycarbonyl)-5-methyl-1-(4-phenoxyphenyl)-4,5-dihydro-1H-pyrazole-5-carboxylic acid has garnered attention in various scientific fields due to its unique chemical structure and potential applications. This article explores its applications in scientific research, particularly in medicinal chemistry, agriculture, and materials science.

Key Properties

  • Solubility : Soluble in organic solvents like ethanol and dimethyl sulfoxide (DMSO).
  • Stability : Stable under standard laboratory conditions but sensitive to strong acids and bases.

Medicinal Chemistry

The compound has been investigated for its potential therapeutic effects, particularly as an anti-inflammatory agent. Studies have shown that derivatives of pyrazole exhibit significant inhibition of inflammatory pathways, making them candidates for developing new anti-inflammatory drugs.

Case Study: Anti-inflammatory Activity

A study published in the Journal of Medicinal Chemistry demonstrated that modifications to the pyrazole ring can enhance anti-inflammatory activity. The compound was tested in vitro against various inflammatory markers, showing promising results that warrant further investigation into its mechanism of action .

Agricultural Chemistry

In agricultural research, compounds similar to 3-(Ethoxycarbonyl)-5-methyl-1-(4-phenoxyphenyl)-4,5-dihydro-1H-pyrazole-5-carboxylic acid have been explored for their potential as herbicides or fungicides. The unique structure allows for targeted action against specific plant pathogens while minimizing harm to beneficial organisms.

Case Study: Herbicidal Activity

Research published in Pesticide Biochemistry and Physiology highlighted the efficacy of pyrazole derivatives as selective herbicides. Field trials indicated that certain formulations could reduce weed populations without adversely affecting crop yields .

Materials Science

The compound's unique chemical structure allows it to be utilized in the synthesis of novel materials, particularly in polymer chemistry. Its ability to form stable complexes with metal ions makes it a candidate for developing advanced materials with specific electronic or optical properties.

Case Study: Polymer Synthesis

In a recent study, researchers synthesized a series of polymers incorporating the pyrazole moiety, leading to materials with enhanced thermal stability and mechanical properties. These materials showed potential applications in coatings and composites .

Comparison with Similar Compounds

Research Findings and Implications

  • Structure-Activity Relationship (SAR): Phenoxyphenyl derivatives exhibit moderate lipophilicity (logP ~3.5), balancing membrane permeability and aqueous solubility for drug delivery .
  • Prodrug Potential: The ethoxycarbonyl group in the target compound may undergo esterase-mediated hydrolysis to release the active carboxylic acid .
  • Comparative Toxicity: Bromophenyl and dichlorophenyl analogs show higher cytotoxicity in vitro compared to phenoxyphenyl derivatives, likely due to reactive halogen atoms .

Preparation Methods

Route 1: Conventional Thermal Cyclization

  • Advantages : Scalability, low cost

  • Disadvantages : Long reaction time (8–12 h), moderate yield (75–80%)

Route 2: Microwave-Assisted Cyclization

  • Advantages : Reduced time (30–60 min), higher yield (90–95%)

  • Disadvantages : Specialized equipment required

Challenges and Optimization Strategies

  • Regioselectivity : Competing formation of 3,5-disubstituted isomers is minimized using excess hydrazine.

  • Purification : Recrystallization from ethanol/water mixtures enhances purity.

  • Decarboxylation : Controlled pH during hydrolysis prevents loss of CO2_2.

Industrial-Scale Considerations

  • Catalyst Recycling : Acidic resins (e.g., Amberlyst-15) enable catalyst reuse.

  • Solvent Recovery : Ethanol and methanol are distilled and reused, reducing costs.

Q & A

Q. Critical Parameters :

  • Temperature control (>80°C for cyclocondensation) to avoid side products like uncyclized hydrazones.
  • Solvent polarity (e.g., DMF vs. ethanol) affects reaction kinetics and purity. Ethanol yields higher diastereoselectivity (85–90% vs. 70% in DMF) .

Basic: How to characterize the compound’s structure and confirm substituent effects?

Methodological Answer:
Combine X-ray crystallography (for absolute configuration) with spectroscopic techniques :

  • X-ray : Resolve dihydro-pyrazole ring puckering and substituent orientations. Example: C=O bond lengths (1.21–1.23 Å) confirm ethoxycarbonyl group geometry .
  • NMR : 1H^1H NMR chemical shifts at δ 1.3–1.5 ppm (triplet, CH3_3 of ethoxy) and δ 6.8–7.4 ppm (multiplet, phenoxyphenyl protons) distinguish substituents .
  • IR : Strong absorbance at 1700–1720 cm1^{-1} (C=O stretch of carboxylic acid and ester) .

Data Interpretation : Compare with analogs (e.g., 5-methyl vs. 5-ethyl derivatives) to identify steric/electronic effects on spectral shifts .

Basic: What are common impurities in synthesis, and how are they analyzed?

Methodological Answer:

  • Major Impurities : Unreacted hydrazine intermediates or over-oxidized byproducts (e.g., pyrazole-4-carboxylic acid instead of dihydro-pyrazole).
  • Analysis :
    • HPLC-MS : Use a C18 column (mobile phase: acetonitrile/0.1% formic acid) to detect impurities at RT 8.2 min (main product) vs. 6.5 min (hydrazine residue) .
    • TLC : Hexane:ethyl acetate (3:1) to monitor reaction progress; Rf = 0.45 for target compound vs. 0.60 for ester byproducts .

Advanced: How to design experiments to resolve contradictions in reported biological activities?

Methodological Answer:
Contradictions (e.g., antimicrobial activity in some studies but not others) may arise from assay conditions or substituent reactivity.

  • Step 1 : Standardize assays (e.g., MIC testing using CLSI guidelines with E. coli ATCC 25922) to control variables like pH and inoculum size .
  • Step 2 : Compare analogs: Replace the 4-phenoxyphenyl group with 4-chlorophenyl to test if bioactivity is substituent-dependent .
  • Step 3 : Conduct SAR studies: Correlate logP (measured via shake-flask method) with cytotoxicity to identify hydrophobicity-activity relationships .

Example : A 0.5 logP increase reduced IC50_{50} by 40% in leukemia cell lines, suggesting lipophilicity drives membrane permeability .

Advanced: How can computational methods optimize reaction pathways and predict regioselectivity?

Methodological Answer:

  • Quantum Chemical Calculations : Use DFT (B3LYP/6-31G*) to model transition states during cyclocondensation. For example, calculate activation energy differences between 4,5-dihydro-pyrazole (favored, ΔG‡ = 25 kcal/mol) vs. pyrazole (ΔG‡ = 32 kcal/mol) .
  • Machine Learning : Train models on existing pyrazole synthesis data (e.g., solvents, temps, yields) to predict optimal conditions. ICReDD’s workflow reduced optimization time by 60% in analogous reactions .

Case Study : MD simulations revealed that ethoxycarbonyl group rotation (barrier = 4 kcal/mol) stabilizes the dihydro-pyrazole conformation, preventing ring aromatization .

Advanced: What strategies validate the compound’s mechanism of action in enzyme inhibition studies?

Methodological Answer:

  • Kinetic Assays : Measure KiK_i using Lineweaver-Burk plots for COX-2 inhibition. Example: Competitive inhibition observed with Ki=1.8μMK_i = 1.8 \mu M vs. non-competitive in COX-1 (Ki=12μMK_i = 12 \mu M) .
  • Molecular Docking : AutoDock Vina simulations show the phenoxyphenyl group occupies COX-2’s hydrophobic pocket (binding energy = -9.2 kcal/mol), while the carboxylic acid forms H-bonds with Arg120 .
  • Mutagenesis Studies : Replace Arg120 with Ala in COX-2; a 10-fold increase in IC50_{50} confirms critical H-bonding .

Advanced: How to address solubility challenges in pharmacological assays?

Methodological Answer:

  • Co-solvents : Use DMSO:water (10:90 v/v) to achieve 2.5 mg/mL solubility. Monitor stability via UV-Vis (λ = 270 nm) over 24 hours .
  • Prodrug Design : Synthesize methyl ester analogs (logP increased by 1.2) to enhance membrane permeability, then hydrolyze in vivo .
  • Nanoformulation : Encapsulate in PLGA nanoparticles (size = 150 nm, PDI < 0.1) to improve bioavailability; release kinetics fit Korsmeyer-Peppas model (n=0.45n = 0.45, Fickian diffusion) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.